2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) is a chemical compound with the molecular formula C10H7NO2S and a molar mass of 205.23 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring attached to a propenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) typically involves the reaction of benzothiazole with propenoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the yield and purity of the product. These methods are designed to scale up the production process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propenoicacid,3-(2-benzothiazolyl)-,(E)-(9CI): A similar compound with a slightly different structure.
2-Propenoic acid, 3-(2-benzothiazolyl)-, (2E): Another related compound with similar properties.
Uniqueness
2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO2S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)7-6-10-12-8-4-2-3-5-9(8)15-10/h2-7H,1H3/b7-6+ |
InChI Key |
RMHXYHBNENTPOO-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
COC(=O)C=CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.